2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Description
2-(4-Chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy moiety linked to an acetamide backbone.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c21-17-6-8-18(9-7-17)25-14-19(23)22-15-20(10-12-24-13-11-20)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXZISOSSJPPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 4-phenyloxan-4-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The phenyloxan-4-yl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues with Modified Substituents
2.1.1 Substituent Variations on the Oxane/Phenyl Ring
- Compound Y509-7484 (2-(4-chlorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide): Differs by replacing the 4-phenyloxane group with a simpler oxolane (tetrahydrofuran) ring. Molecular weight: 269.73 g/mol vs. the target compound’s estimated higher weight (~350–400 g/mol due to the phenyloxane group). Physicochemical properties: logP = 1.629, polar surface area = 40.59 Ų, and moderate solubility (logSw = -2.386) .
2.1.2 Variations in the Acetamide Side Chain
- Compound 27 (N-(2-(1-[2-(4-Chlorophenoxy)phenylamino]-2-phenylethyl)phenyl)acetamide): Contains a phenylethylamino group instead of the phenyloxane-methyl group. Synthesis: Achieved via BF3·OEt2-mediated Grignard addition (57% yield), with confirmed structure via NMR and LCMS . Key difference: The phenylethyl group may confer greater conformational flexibility compared to the rigid oxane ring in the target compound.
Pharmacologically Active Analogues
- ATF4 Inhibitor Derivatives (e.g., 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynylazetidin-3-yl)methyl)acetamide): Designed as ATF4 inhibitors for cancer therapy. Structural similarity: Shares the 4-chlorophenoxy-acetamide core but incorporates an azetidine ring for enhanced target engagement .
- ADAMTS-4 Inhibitor (2-(4-chlorophenoxy)-N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}acetamide): Co-crystallized with human ADAMTS-4, demonstrating the acetamide scaffold’s utility in metalloproteinase inhibition .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural analogs. †Predicted using fragment-based methods. ‡Calculated from structural features.
Biological Activity
2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide, also known as "4-Cl-PhOXYM," is a chemical compound that has garnered attention in scientific research due to its biological activity, particularly as a selective agonist of the peroxisome proliferator-activated receptor (PPAR) δ. This receptor plays a significant role in lipid metabolism, insulin sensitivity, and inflammation, making this compound a potential candidate for therapeutic applications in metabolic disorders and cancer treatment.
- Chemical Formula : C17H16ClNO3
- Molecular Weight : 325.78 g/mol
- Melting Point : 106-108 ºC
- Solubility : Soluble in organic solvents like acetone, chloroform, ethyl acetate, and methanol.
- Density : 1.3 g/cm³
The compound is synthesized through the coupling of 4-chlorophenol with 4-phenyloxan-4-ylmethylamine in the presence of acetic anhydride and pyridine, followed by further reactions to yield the final product.
This compound acts primarily as a selective agonist of PPAR δ. This interaction influences various biological pathways, including:
- Lipid Metabolism : Enhances fatty acid oxidation and reduces lipid accumulation.
- Insulin Sensitivity : Improves glucose uptake and metabolism.
- Anti-inflammatory Effects : Modulates inflammatory responses, potentially reducing chronic inflammation associated with metabolic disorders.
Case Studies and Research Findings
-
Anti-tumor Activity :
- A study indicated that the compound exhibits anti-tumor properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. It was shown to suppress tumor growth in xenograft models.
-
Metabolic Disorders :
- Research demonstrated that this compound improves insulin sensitivity and reduces body weight in obese mouse models. It effectively modulated lipid profiles, suggesting potential applications in diabetes management and obesity treatment.
- Bone Health :
Summary of Biological Activities
Toxicity and Safety
While the compound shows promising biological activities, its toxicity profile remains under-researched. Preliminary studies suggest possible liver toxicity, indicating a need for further investigation into its safety for clinical applications.
Toxicological Data
| Parameter | Result |
|---|---|
| Liver Toxicity | Potential risk noted |
| Carcinogenicity | Increased risk suggested |
Future Directions
The current research trajectory focuses on:
- Clinical Trials : Assessing the efficacy and safety of this compound in human subjects for metabolic disorders and cancer treatment.
- Mechanistic Studies : Further elucidating the molecular pathways influenced by PPAR δ activation.
- Formulation Development : Exploring delivery methods to enhance bioavailability and therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
